molecular formula C9H9N3O4S B2444913 N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiazole-4-carboxamide CAS No. 2034611-21-5

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiazole-4-carboxamide

Cat. No.: B2444913
CAS No.: 2034611-21-5
M. Wt: 255.25
InChI Key: XNNXZDGWJKIARF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

Thiazole, a component of the compound, is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Although specific chemical reactions involving N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiazole-4-carboxamide are not detailed in the search results, thiazole compounds have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Scientific Research Applications

Antimicrobial and Antifungal Activities

A significant application of thiazolidine-2,4-dione derivatives, structurally similar to N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)thiazole-4-carboxamide, is in antimicrobial and antifungal research. These compounds have been synthesized and tested for their efficacy against a variety of bacteria and fungi. For instance, novel thiazolidine-2,4-dione carboxamide and amino acid derivatives demonstrated weak to moderate antibacterial activity against Gram-negative bacteria, as well as antifungal activity against Candida albicans. One compound specifically showed notable antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus, highlighting the potential of these derivatives in combating microbial infections (Alhameed et al., 2019).

Anti-anoxic Activity

Research on 2-thiazolecarboxamides has unveiled their potential in neuroprotective therapies, specifically for their anti-anoxic (AA) activity. A study on various 2-aminothiazoles and 2-thiazolecarboxamides found that N-[2-(4-morpholinyl)ethyl]-4-(3-trifluoromethylphenyl)-2-thiazolecarboxamide hydrochloride exhibited potent AA activity. This suggests a promising avenue for the development of treatments targeting conditions caused by anoxia (Ohkubo et al., 1995).

Anticancer Properties

Thiazole derivatives, including those structurally related to this compound, have been explored for their anticancer properties. Research into various 2-substituted thiazolidine-4-carboxamide derivatives indicates potential utility in cancer treatment due to their immunological properties. The synthesis of these compounds in a stereoselective manner and their established structure through NMR and X-ray analysis form a basis for further exploration into their therapeutic potential against cancer (Refouvelet et al., 2000).

Antiviral Activity

The synthesis and evaluation of thiazole C-nucleosides have demonstrated their antiviral activity. Compounds like 2-D-ribofuranosylthiazole-4-carboxamide and 2-beta-D-ribofuranosylthiazole-5-carboxamide were tested for in vitro activity against herpes virus, parainfluenza virus, and rhinovirus. Additionally, their potential as inhibitors of purine nucleotide biosynthesis was investigated, highlighting their relevance in antiviral research (Srivastava et al., 1977).

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O4S/c13-7-3-16-9(15)12(7)2-1-10-8(14)6-4-17-5-11-6/h4-5H,1-3H2,(H,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNXZDGWJKIARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CCNC(=O)C2=CSC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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